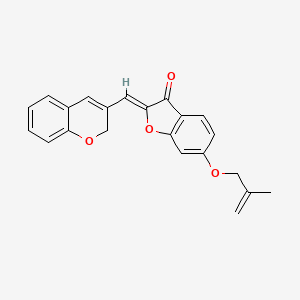

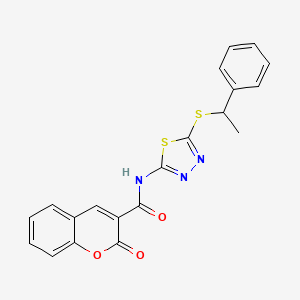

4-((Tosyloxy)imino)cyclohexa-2,5-dienone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been disclosed . This process involves the cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been reported . This reaction can lead to the formation of cyclopropa[cd]indole derivatives .Applications De Recherche Scientifique

Base-Catalyzed Reactions : 4-((Tosyloxy)imino)cyclohexa-2,5-dienone and its derivatives, such as substituted 4-nitrocyclohexa-2,5-dienones, are involved in base-catalyzed reactions. These compounds can yield various products like 6-hydroxycyclohexa-2,4-dienones under mild conditions (Hartshorn, Martyn, Vaughan, & Wright, 1983).

Synthesis of Quinols : Quinols, including 4-acetyloxy variants of cyclohexa-2,5-dienone, have been isolated from natural sources like Ajuga parviflora. These compounds have potential applications in medicinal chemistry and natural product synthesis (Muhammad, Ahmad, Nawaz, Ullah, & Malik, 1999).

Generation of Dienone Tautomers : Dienone tautomers, including 4-alkoxycyclohexa-2,5-dienones, are generated through Ag ion-mediated reactions. These compounds exhibit susceptibility to prototropic rearrangement and are useful in various organic synthesis pathways (Omura, 1996).

Synthesis of Imino-, Hydrazono-, and Azino-Dienylidene Systems : Imino-, hydrazono-, and azino-2,5-cyclohexadienylidene systems, based on reactions of dienones like 4-methyl-4-trichloromethylcyclohexa-2,5-dienone, are synthesized for applications in creating metallocomplexes. These systems are pivotal in the development of mixed-ligand metallocomplexes (Nikanorov et al., 1997).

Anodic Oxidation in Organic Synthesis : Cyclohexa-2,5-dienones undergo anodic oxidation in the presence of nucleophiles, providing a synthetic route to various substituted dienones. This process has relevance in the synthesis of complex organic molecules (Ronlán & Parker, 1971).

Photocycloadditions and Rearrangements : Photocycloadditions of dienones with ketenimines result in the formation of adducts, which undergo Lewis-acid catalyzed rearrangements. This process is significant in the study of reaction mechanisms and synthesis of organic compounds (Ogino, Yamashina, Matsumoto, & Kozuka, 1979).

Synthesis of Tricarbonyliron Cyclohexa-2,4-dienone Complexes : Tricarbonyliron cyclohexa-2,4-dienone complexes are synthesized from tosylhydrazones of dienone complexes. These complexes have applications in the synthesis of phenolic tautomers and various cyclic compounds (Franck-Neumann, Geoffroy, & Gassmann, 2002).

Bioactivity of Benzohydrazide Derivatives : Synthesis and bioactivity studies of benzohydrazide derivatives of cyclohexa-2,5-dienone show potential applications in agriculture and pest control due to their insecticidal and anti-nematode activities (Konovalova, Avdeenko, Lubenets, & Novikov, 2020).

Synthesis of Tropones and Related Compounds : Cyclohexa-2,5-dienone derivatives are used in the synthesis of tropones, tropolones, and other less substituted compounds. This highlights its role in the synthesis of complex organic structures (Barbier, Barton, Devys, & Topgi, 1987).

Formation of Diphenyl Ethers : Cyclohexa-2,5-dienones are involved in the formation of diphenyl ethers through acid-catalyzed reactions, indicating their role in complex organic syntheses and mechanisms (Karhu, 1981).

Orientations Futures

The future directions for the study of similar compounds involve the synthesis of symmetrical bis-cyclohexadienones, in which two units of chromophores are linked via varying lengths of carbon tether . These types of compounds may be envisaged as a molecular measuring rod for nucleophilic functionalities on a polypeptide or DNA fragment .

Propriétés

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKEBKTKWGCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tosyloxy)imino)cyclohexa-2,5-dienone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)

![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)

![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)